tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the isoquinoline core, followed by functional group modifications.
Formation of Isoquinoline Core: The Pictet-Spengler reaction is often employed, where an aromatic aldehyde reacts with an amine to form the isoquinoline skeleton.
Functional Group Modifications: Subsequent steps involve the introduction of the tert-butyl ester, formyl, and hydroxy groups. These steps may include
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or hydrogen peroxide.
Reduction: NaBH4, LiAlH4.
Substitution: Acidic or basic hydrolysis using HCl or NaOH.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Conversion of the formyl group to a primary alcohol.
Substitution: Conversion of the tert-butyl ester to a carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives are known for their activity against various diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound’s unique structure may offer new therapeutic avenues.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its interaction with biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the hydroxy group can form hydrogen bonds with active sites of enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-formyl-5-hydroxyisoquinoline-2-carboxylate: Lacks the dihydro component, which may affect its reactivity and biological activity.
tert-Butyl 6-formyl-3,4-dihydroisoquinoline-2-carboxylate: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of both the hydroxy and formyl groups, along with the tert-butyl ester. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
tert-butyl 6-formyl-5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-12-10(8-16)4-5-11(9-17)13(12)18/h4-5,9,18H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAJBUWFKPWQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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